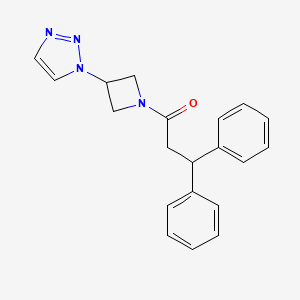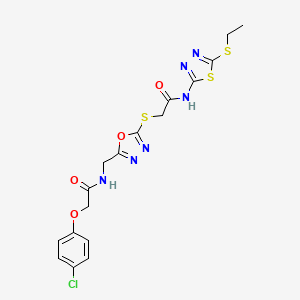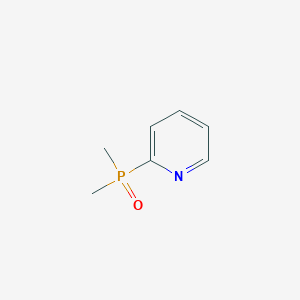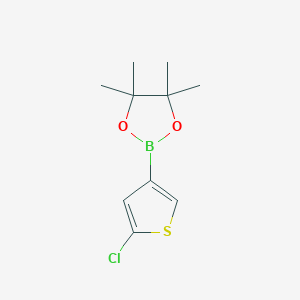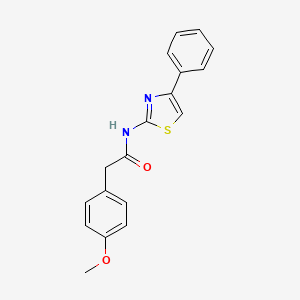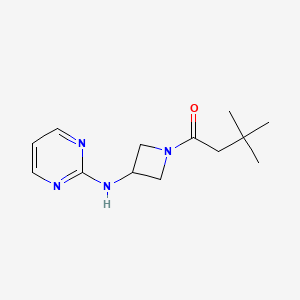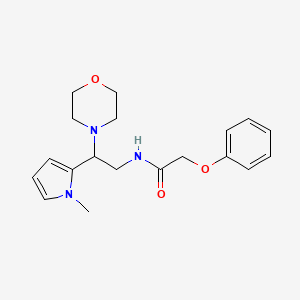
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide is a synthetic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the synthesis and properties of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials in the presence of catalysts or reagents under controlled conditions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved by reducing potassium p-nitrophenyl sulfate to the hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . These methods suggest that the synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide would likely involve multiple steps, including activation of functional groups, coupling reactions, and purification processes.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using various spectroscopic techniques. In the papers provided, structures were confirmed by IR, MS, 1H NMR, and 13C NMR spectroscopy . These techniques would also be applicable to determine the structure of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide, ensuring the correct molecular framework and functional groups are present in the synthesized compound.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide might undergo. For example, the cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides with 2-(arylmethylidene)malononitriles were nonselective, leading to mixtures of heterocyclization products . This indicates that the compound may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and the nature of the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical application. Stability, solubility, and reactivity are some of the properties that can be inferred from related studies. For instance, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, whereas its phenolic sulfate conjugate was stable . This suggests that the stability of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide would need to be assessed under various conditions to determine its suitability for any intended applications. The yield and reaction conditions, such as those reported for the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide , would also be relevant for optimizing the synthesis of the compound .
Scientific Research Applications
Complexation and Polymer Science
- A study explored the complexation behavior between poly(hydroxyether of bisphenol-A) and tertiary amide polymers, revealing insights into intermolecular associations and hydrogen bonding mechanisms. This research could suggest potential applications in the development of new materials with specific physical properties or interactions (Dai, Goh, Lee, & Siow, 1996).
Pharmacological Characterization
- Research on novel psychoactive substances (NPS), including derivatives of arylcyclohexylamine, provides a foundation for understanding the pharmacological profiles of compounds with potential therapeutic applications. This could hint at the relevance of compounds like "N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide" in exploring new treatments or understanding biological mechanisms (Colestock, Wallach, Mansi, Filemban, Morris, Elliott, Westphal, Brandt, & Adejare, 2018).
Corrosion Inhibition
- The study of benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid solutions might provide context for the application of similar compounds in protecting materials from corrosion, highlighting the broad utility of nitrogen-containing heterocycles in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Synthetic Utility and Organic Chemistry
- The synthesis and analytical characterization of compounds related to "legal highs" offer insights into the analytical and synthetic challenges associated with novel psychoactive substances. Understanding these compounds' structure-activity relationships could be crucial for developing new pharmaceuticals or studying their biological effects (Colestock et al., 2018).
Novel Antibacterial Agents
- Oxazolidinone analogs, as novel antibacterial agents, demonstrate the importance of nitrogen-containing compounds in developing new therapies against resistant bacterial strains. The unique mechanism of action of these compounds provides a pathway for the development of new drugs (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-5-8-17(21)18(22-10-12-24-13-11-22)14-20-19(23)15-25-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUPDMOOBMNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

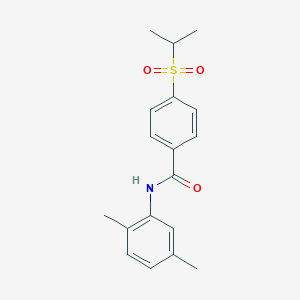

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
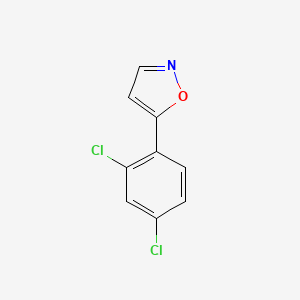

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
